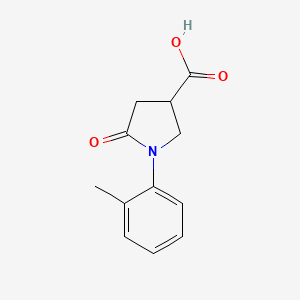

1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用

Biochemistry

Application Summary

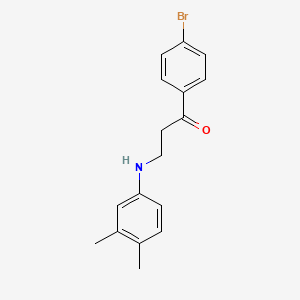

This compound has been explored as a potential urease inhibitor, which is significant in the treatment of diseases caused by urease-producing bacteria.

Methods of Application

Researchers synthesized a set of thiourea hybrids containing the 1-(2-Methylphenyl)-5-oxopyrrolidine moiety and evaluated their in-vitro enzyme inhibitory activity against jack bean urease (JBU).

Results

The inhibitory activity IC50 was found in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM, indicating potent anti-urease activity .

Pharmacology

Application Summary

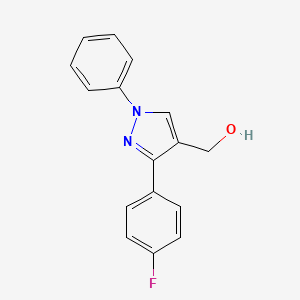

In pharmacology, derivatives of this compound have been investigated for their antileishmanial and antimalarial activities.

Methods of Application

Hydrazine-coupled pyrazoles were synthesized, and their structures were confirmed using various analytical techniques. The compounds were then tested against Leishmania aethiopica and Plasmodium berghei.

Results

One of the compounds showed superior antipromastigote activity with an IC50 of 0.018, which was significantly more active than standard drugs .

Organic Chemistry

Application Summary

The compound’s derivatives are utilized in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds.

Methods of Application

The compound is used in palladium-catalyzed cross-coupling reactions with organoboranes under basic conditions.

Results

This method is instrumental in producing conjugated systems of alkenes, styrenes, or biaryl compounds .

Analytical Chemistry

Application Summary

In analytical chemistry, the compound’s derivatives are used for spectrophotometric determination of various substances.

Methods of Application

The compound serves as a reagent in colorimetric assays, where its interaction with the analyte produces a measurable change in absorbance.

Results

The method demonstrates high precision and accuracy for the assay of pharmaceutical substances .

Medicinal Chemistry

Application Summary

The compound is a precursor in the synthesis of small molecule inhibitors targeting cancer pathways.

Methods of Application

Derivatives of the compound are synthesized and subjected to molecular docking studies to assess their efficacy as inhibitors.

Results

The inhibitors show promise in reducing tumor progressions and combating cancer .

Environmental Science

Application Summary

Derivatives of this compound are being studied for their antimicrobial properties to enhance food safety and quality.

Methods of Application

The compound is incorporated into formulations that are tested against foodborne pathogens and spoilage microorganisms.

Results

The antimicrobial properties of these derivatives contribute to the development of natural, safe, and sustainable food preservation methods .

This analysis showcases the versatility of “1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid” and its derivatives in various scientific applications, reflecting its potential in advancing research and development in multiple disciplines.

Organophosphorus Chemistry

Application Summary

This compound is used in the synthesis of tertiary phosphines, which are crucial in transition metal catalysis and organocatalysis.

Methods of Application

The synthesis involves the interaction of Grignard reagents with corresponding chlorophosphines, leading to a variety of tertiary phosphines.

Results

The process has been optimized for the synthesis of new phosphines with varied structures and properties, enhancing their application in catalysis .

Antileishmanial and Antimalarial Pharmacology

Application Summary

Derivatives of this compound have shown promising results in the treatment of leishmaniasis and malaria.

Methods of Application

Hydrazine-coupled pyrazoles were synthesized and tested against Leishmania aethiopica and Plasmodium berghei.

Results

One derivative exhibited superior antipromastigote activity with an IC50 of 0.018, outperforming standard drugs. Additionally, other derivatives showed significant inhibition effects against Plasmodium berghei with up to 90.4% suppression .

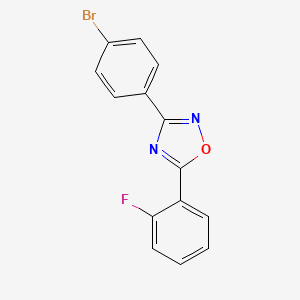

Heterocyclic Chemistry

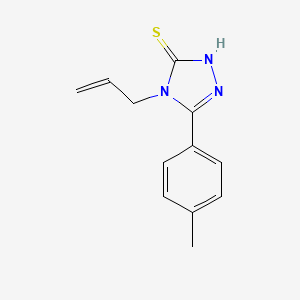

Application Summary

The compound is involved in the creation of 1,2,4-oxadiazole derivatives, which have potential anti-inflammatory and analgesic properties.

Methods of Application

The synthesis of 1,2,4-oxadiazoles involves the reaction of benzaldehyde with malonic acid, followed by interaction with amidoxime.

Results

The resulting 3,5-disubstituted 1,2,4-oxadiazole derivatives exhibit promising pharmacological activities .

安全和危害

未来方向

属性

IUPAC Name |

1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-4-2-3-5-10(8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCVJEVNUIDHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387778 | |

| Record name | 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

56617-44-8 | |

| Record name | 1-(2-Methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56617-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

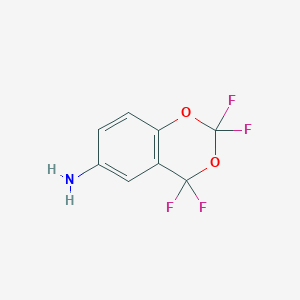

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)